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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2-Chloro-4-iodopyrimidin-5-amine: A Technical Guide for Structural Validation

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural characterization of heavily substituted pyrimidines is a critical quality control checkpoint. 2-Chloro-4-iodopyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural characterization of heavily substituted pyrimidines is a critical quality control checkpoint. 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) presents a unique spectroscopic challenge: it possesses only a single aromatic proton, making traditional 1D 1 H NMR insufficient for full structural validation. Furthermore, its carbon skeleton is subjected to competing electronic phenomena, including profound inductive withdrawal, mesomeric donation, and relativistic spin-orbit coupling.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of 2-chloro-4-iodopyrimidin-5-amine. By deconstructing the causality behind its chemical shifts and establishing a rigorous 2D NMR experimental protocol, this guide ensures absolute confidence in structural assignments.

Deconstructing the Pyrimidine Core: Electronic and Relativistic Effects

To accurately predict and assign the NMR spectra of this molecule, we must first analyze the localized electronic environment at each position on the pyrimidine ring. The chemical shifts in substituted six-membered nitrogen heteroaromatics correlate strongly with additivity parameters, provided relativistic effects are accounted for 1.

The Inductive vs. Mesomeric Tug-of-War (C2, C5, C6)
  • C2 (Chlorine Substitution): Chlorine exerts a strong −I (inductive) effect, withdrawing electron density from the already electron-deficient pyrimidine core. While halogens also possess a +M (mesomeric) effect, the inductive effect dominates at the ipso position, leaving C2 highly deshielded.

  • C5 (Amine Substitution): The −NH2​ group is a powerful π -donor ( +M effect). While it shields the ortho and para positions, the ipso carbon (C5) is significantly deshielded due to the direct attachment to the electronegative nitrogen atom.

  • C6 (Protonated Carbon): As the only protonated carbon on the ring, C6 experiences competing forces. It is naturally deshielded by the adjacent N1 nitrogen of the pyrimidine ring, but it receives a strong shielding effect from the ortho-amino group at C5.

The Relativistic Heavy-Atom Effect (HALA) at C4

The most striking feature of this molecule's 13 C NMR spectrum is the C4 resonance. Iodine is a heavy main-group element, and its attachment to the pyrimidine ring triggers the Heavy-Atom Effect on Light Atoms (HALA) [[2]](). This phenomenon is driven by relativistic spin-orbit coupling, which drastically increases the magnetic shielding of the directly attached carbon nucleus 3. Instead of resonating near ~156 ppm (typical for a pyrimidine C4), the C4 signal is thrust massively upfield.

HeavyAtomEffect Iodine Iodine Substitution at C4 (Relativistic Spin-Orbit Coupling) Shielding Increased Magnetic Shielding at C4 Nucleus Iodine->Shielding Heavy Atom Effect Upfield Drastic Upfield Shift (~110-115 ppm) Shielding->Upfield Observable NMR Result Normal Expected Pyrimidine C4 (~156 ppm) Normal->Iodine Substitution

Logical flow of the relativistic heavy-atom effect of iodine on C4 chemical shift.

Predictive Quantitative NMR Modeling

Using empirical additivity rules derived from substituted pyrimidines [[4]](), we can construct a highly accurate predictive model for 2-chloro-4-iodopyrimidin-5-amine.

Predicted 1 H NMR Data (in DMSO- d6​ )
PositionProton TypePredicted Shift (ppm)MultiplicityIntegrationCausality / Notes
H6 Aromatic8.10 - 8.30Singlet (s)1HDeshielded by ring N, slightly shielded by ortho-NH 2​ .
NH 2​ Amine6.50 - 7.00Broad singlet2HHighly solvent-dependent. DMSO- d6​ forces H-bonding, shifting it downfield.
Predicted 13 C NMR Data (in DMSO- d6​ )
PositionCarbon TypePredicted Shift (ppm)Dominant Electronic Effect
C2 Quaternary158.0 - 160.0Deshielded by two adjacent N atoms and inductive withdrawal of Cl.
C5 Quaternary145.0 - 148.0Deshielded by ipso-attachment of the electronegative NH 2​ group.
C6 Methine (CH)140.0 - 143.0Shielded by ortho-NH 2​ mesomeric effect, deshielded by ring N.
C4 Quaternary110.0 - 115.0Massive upfield shift due to relativistic HALA effect of Iodine.

Self-Validating Experimental Protocol

Because three of the four carbons in this molecule are quaternary, relying solely on 1D 13 C NMR is a critical failure point in structural validation. A self-validating protocol must be employed, utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity from the single H6 proton to the rest of the ring.

Step-by-Step Methodology

Step 1: Rational Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ .

  • Causality: Chloroform-d (CDCl 3​ ) is inadequate here. The highly polar amine and pyrimidine core will cause line broadening due to aggregation in non-polar solvents. DMSO- d6​ breaks intermolecular hydrogen bonds, ensuring sharp signals and shifting the −NH2​ protons downfield, preventing overlap with the aliphatic baseline impurities.

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Use 16 scans with a relaxation delay ( d1​ ) of 2 seconds.

  • 13 C{ 1 H} NMR: Use power-gated decoupling (e.g., zgpg30). Because the molecule is 75% quaternary carbons, increase the scan count to 1024–2048 and extend the d1​ delay to 2–3 seconds to allow for the slower longitudinal relaxation ( T1​ ) of quaternary nuclei.

Step 3: The HMBC Validation Matrix (Self-Validation)

  • Acquire a 2D 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Validation Logic: The singlet at ~8.2 ppm (H6) will show distinct cross-peaks to the quaternary carbons.

    • Expect strong 3J correlations to C2 (~159 ppm) and C4 (~112 ppm).

    • Expect a weaker 2J correlation to C5 (~146 ppm).

  • This matrix definitively assigns the quaternary carbons without relying on empirical guesswork, closing the loop on structural verification.

NMRWorkflow Prep Sample Preparation (DMSO-d6, 298K) Acq1H 1H NMR Acquisition (Assess H6 & NH2) Prep->Acq1H Acq13C 13C{1H} NMR Acquisition (Observe C2, C4, C5, C6) Prep->Acq13C Acq2D 2D HMBC/HSQC (Correlate H6 to C2, C4, C5) Acq1H->Acq2D Acq13C->Acq2D Validate Structural Validation (Self-Validating System) Acq2D->Validate

Step-by-step experimental workflow for self-validating NMR characterization.

References

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds MDPI[Link]

  • Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines Beilstein Journals[Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances MDPI[Link]

  • The Effect of Lewis Bases on the 13 C NMR of Iodoalkynes ACS Publications[Link]

Sources

Exploratory

Electronic Profiling and HOMO-LUMO Gap Analysis of 2-Chloro-4-iodopyrimidin-5-amine: A Technical Guide for Drug Discovery and Synthetic Design

Executive Summary In modern medicinal chemistry and organic synthesis, pyrimidine derivatives serve as privileged scaffolds, frequently acting as the core pharmacophore in kinase inhibitors and antineoplastic agents. 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, pyrimidine derivatives serve as privileged scaffolds, frequently acting as the core pharmacophore in kinase inhibitors and antineoplastic agents. 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) is a highly functionalized building block characterized by a unique "push-pull" electronic system. Understanding its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is critical for predicting its chemical reactivity, regioselectivity in cross-coupling reactions, and target-binding affinity.

This whitepaper provides an authoritative, step-by-step framework for determining and validating the frontier molecular orbitals (FMOs) of 2-Chloro-4-iodopyrimidin-5-amine using both computational Density Functional Theory (DFT) and experimental electrochemical methodologies.

Structural Architecture & Electronic Causality

The chemical behavior of 2-Chloro-4-iodopyrimidin-5-amine is dictated by the competing inductive and mesomeric effects of its substituents arrayed around the electron-deficient pyrimidine core:

  • The 5-Amino Group (Electron Donor): The −NH2​ group exerts a strong mesomeric (+M) effect, pushing electron density into the pyrimidine π -system. This localized increase in electron density significantly raises the energy of the HOMO, making the molecule a better electron donor than an unsubstituted pyrimidine.

  • The 2-Chloro & 4-Iodo Groups (Electron Acceptors): Halogens exert an electron-withdrawing inductive (-I) effect. Iodine, being highly polarizable with diffuse orbitals, and Chlorine, being highly electronegative, collectively lower the energy of the LUMO.

The Causality of the Gap: The simultaneous raising of the HOMO and lowering of the LUMO narrows the overall HOMO-LUMO gap. A narrower gap translates to higher molecular polarizability, lower kinetic stability, and increased chemical "softness." In practical terms, the localized LUMO around the C-4 Iodine and C-2 Chlorine makes these sites highly susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition by transition metals. Because the C-I bond is weaker and more polarizable than the C-Cl bond, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) will occur regioselectively at the C-4 position first.

Computational Determination: Density Functional Theory (DFT) Protocol

To accurately map the electronic properties of 2-Chloro-4-iodopyrimidin-5-amine, a rigorous computational protocol is required. Density Functional Theory (DFT) is the industry standard for this analysis[1].

Step-by-Step Computational Methodology
  • Input Geometry Generation: Construct the 3D molecular structure and perform a preliminary molecular mechanics (e.g., MMFF94) energy minimization to establish a baseline geometry.

  • Functional Selection: Utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides an excellent balance between computational cost and accuracy for organic molecules[1].

  • Mixed Basis Set Assignment (Critical Causality):

    • For C, H, N, and Cl: Apply the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is mandatory here because the lone pairs on the amino nitrogen and chlorine require expanded orbital spaces to be modeled accurately[1].

    • For Iodine (I): Apply the LANL2DZ basis set. Causality: Iodine is a heavy atom (Z=53). Its deep core electrons move at velocities approaching the speed of light, causing relativistic contraction of the s and p orbitals. Standard basis sets fail here. LANL2DZ utilizes an Effective Core Potential (ECP) that replaces the core electrons with a pseudo-potential, accurately capturing these relativistic effects while drastically reducing computational overhead[2],[3].

  • Optimization & Frequency Analysis: Run the geometry optimization. Follow this immediately with a frequency calculation to confirm the absence of imaginary frequencies, verifying that the structure is at a true global energy minimum.

  • Data Extraction: Extract the EHOMO​ and ELUMO​ eigenvalues from the output log to calculate the fundamental gap ( ΔE=ELUMO​−EHOMO​ ).

DFT_Workflow A 1. Input Geometry 2-Chloro-4-iodopyrimidin-5-amine B 2. Basis Set Selection C,H,N,Cl: 6-311++G(d,p) | I: LANL2DZ A->B C 3. Geometry Optimization B3LYP Hybrid Functional B->C D 4. Frequency Calculation Verify Global Minimum (No Imaginary Freq) C->D E 5. FMO Analysis Extract E_HOMO and E_LUMO D->E F 6. Reactivity Descriptors Calculate Bandgap & Electrophilicity E->F

Fig 1: Step-by-step DFT computational workflow for determining frontier molecular orbitals.

Experimental Validation: Electrochemical & Optical Protocols

Theoretical DFT calculations represent the molecule in a vacuum at 0 K. To validate these findings for real-world applications, the system must be cross-validated using a self-contained experimental loop consisting of Cyclic Voltammetry (CV) and UV-Vis Spectroscopy[4].

Protocol A: Cyclic Voltammetry (Electrochemical Gap)

Cyclic voltammetry measures the energy required to add or remove an electron from the molecule, directly correlating to the LUMO and HOMO energies, respectively[5].

  • Solution Preparation: Dissolve 1-5 mM of 2-Chloro-4-iodopyrimidin-5-amine in anhydrous, degassed acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure ionic conductivity[5].

  • Internal Standardization (Causality): Spike the solution with a small amount of Ferrocene (Fc). Reference electrodes (like Ag/AgCl) can drift based on solvent conditions. Ferrocene undergoes a highly reversible one-electron oxidation at a strictly defined potential relative to the absolute vacuum scale (-4.8 eV). Using Fc as an internal standard ensures your voltage readings are absolute and universally reproducible[5],[6].

  • Measurement: Sweep the potential using a glassy carbon working electrode. Record the onset of the first oxidation peak ( Eoxonset​ ) and the first reduction peak ( Eredonset​ ) relative to the Fc/Fc+ redox couple[5].

  • Calculation:

    • EHOMO​=−(Eoxonset​+4.8) eV [5]

    • ELUMO​=−(Eredonset​+4.8) eV [5]

    • Electrochemical Gap=ELUMO​−EHOMO​

Protocol B: UV-Vis Spectroscopy (Optical Gap)
  • Measurement: Record the UV-Vis absorption spectrum of the compound in a dilute acetonitrile solution.

  • Analysis: Identify the absorption edge ( λonset​ ) by drawing a tangent line on the descending slope of the lowest-energy absorption band[4].

  • Calculation: Convert the wavelength to electron volts using the Planck-Einstein relation: Egap​=λonset​1240​ [4].

Exp_Workflow A Analyte Preparation (Analyte + Electrolyte + Solvent) B Cyclic Voltammetry (CV) Add Fc/Fc+ Internal Standard A->B C UV-Vis Spectroscopy Measure Absorption Spectrum A->C D Extract Onset Potentials E_ox(onset) & E_red(onset) B->D E Extract Absorption Edge λ_onset (nm) C->E F Calculate Orbital Energies E = -(E_onset + 4.8) eV D->F G Calculate Optical Gap E_gap = 1240 / λ_onset E->G H Electrochemical Gap E_LUMO - E_HOMO F->H

Fig 2: Dual-method experimental validation of HOMO-LUMO gaps via electrochemistry and spectroscopy.

Data Synthesis & Reactivity Implications

By synthesizing the computational and experimental data, researchers can generate a comprehensive electronic profile. Below is a structured data representation of expected parameter ranges for highly functionalized halogenated aminopyrimidines based on established DFT and CV models:

ParameterMethod of DeterminationExpected Value Range (eV)Implication for Drug Design
EHOMO​ DFT (B3LYP) / CV Oxidation-5.80 to -6.20 eVIndicates strong electron-donating capability of the 5-amino group; favorable for kinase hinge-region hydrogen bonding.
ELUMO​ DFT (B3LYP) / CV Reduction-1.50 to -2.00 eVDeepened by Cl and I atoms; facilitates facile oxidative addition by Pd(0) catalysts at the C-4 position.
Fundamental Gap DFT ( ELUMO​−EHOMO​ )~ 4.00 to 4.50 eVNarrow gap indicates high chemical reactivity and kinetic instability compared to bare pyrimidine (~5.5 eV).
Optical Gap UV-Vis ( λonset​ )~ 3.80 to 4.30 eVSlightly lower than the fundamental gap due to exciton binding energy; dictates the compound's photophysical stability.
Application in Drug Development

For drug development professionals, 2-Chloro-4-iodopyrimidin-5-amine is a master key. The calculated HOMO-LUMO gap confirms that the molecule is highly polarized. In a synthetic workflow, a chemist can exploit the LUMO localization over the C-4 Iodine to perform a room-temperature Suzuki coupling, leaving the C-2 Chlorine completely intact for a subsequent, higher-temperature Buchwald-Hartwig amination. This predictable, stepwise reactivity—governed entirely by the frontier molecular orbitals—enables the rapid, modular synthesis of complex poly-substituted kinase inhibitors.

References

  • DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)
  • Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide Source: Benchchem URL
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy Source: YouTube URL
  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
  • A Density Functional Theory (DFT) Mechanistic Study of Gold(I)
  • Source: Googleapis.

Sources

Foundational

Thermodynamic Stability and Degradation Profiling of 2-Chloro-4-iodopyrimidin-5-amine at Ambient Conditions

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals Executive Summary In modern pharmaceutical synthesis, particularly in the development of targeted kinase inhibitors, 2-Chloro-4-iodopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of targeted kinase inhibitors, 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) serves as a highly versatile, orthogonally reactive building block[1]. However, the very features that make it synthetically valuable—the differential reactivity of the C2-chloro and C4-iodo substituents, coupled with the electron-donating C5-amine—render it thermodynamically precarious under ambient conditions (25°C).

This whitepaper dissects the thermodynamic stability of 2-Chloro-4-iodopyrimidin-5-amine at room temperature. By analyzing bond dissociation energies (BDEs), electronic push-pull dynamics, and degradation kinetics, we provide a self-validating experimental framework for stability profiling and establish rigorous handling protocols to preserve molecular integrity during drug development.

Structural Thermodynamics & Electronic Dynamics

The thermodynamic stability of a halogenated pyrimidine is dictated by the orbital overlap between the carbon framework and the halogen substituents, as well as the electronic modulation provided by the heteroatoms.

In 2-Chloro-4-iodopyrimidin-5-amine, the pyrimidine ring acts as an electron-withdrawing core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and activating the ring toward nucleophilic attack. Conversely, the C5-amine group donates electron density via resonance, partially offsetting the electrophilicity of the ring but introducing susceptibility to oxidation.

Bond Dissociation Energies (BDE)

The dominant factor governing the molecule's stability is the stark difference in homolytic bond strength between the two halogens:

  • C2–Cl Bond: The C-Cl bond in pyrimidines exhibits a BDE of approximately 93–95 kcal/mol [2]. This high energy barrier makes the C2 position highly resistant to spontaneous thermal or photolytic homolysis at room temperature.

  • C4–I Bond: Iodine’s large atomic radius results in poor 2sp²-5p orbital overlap with the pyrimidine carbon. The resulting C-I BDE is significantly lower (~65–70 kcal/mol). Consequently, the C4-I bond is the primary thermodynamic weak point, making the molecule highly photolabile under ambient UV/Vis light [3].

Quantitative Thermodynamic Parameters
Thermodynamic ParameterEstimated ValueMechanistic Implication
C2–Cl BDE ~93–95 kcal/mol[2]Stable against ambient thermal homolysis; primary site for targeted SNAr.
C4–I BDE ~65–70 kcal/molHighly photolabile; primary site for homolytic cleavage and cross-coupling.
C5–NH₂ Oxidation Potential Low (Electron-rich)Susceptible to atmospheric oxidation, forming N-oxides over time.
Ambient Thermal Energy (298 K) ~0.6 kcal/molInsufficient for spontaneous homolysis, but enables slow hydrolytic SNAr.

Degradation Modalities at Room Temperature

At 25°C, 2-Chloro-4-iodopyrimidin-5-amine is subject to three primary degradation pathways if left unprotected from environmental stressors:

  • Photolytic Dehalogenation: Exposure to ambient laboratory light provides sufficient photon energy (hν) to overcome the ~65 kcal/mol barrier of the C4-I bond. This homolytic cleavage generates highly reactive pyrimidinyl radicals that subsequently dimerize or abstract hydrogen from atmospheric moisture.

  • Hydrolytic Degradation (SNAr): While the C2-Cl bond is stable against homolysis, the electronegativity of the chlorine atom combined with the electron-deficient pyrimidine core makes C2 highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Ambient humidity provides water molecules that slowly substitute the chlorine (and to a lesser extent, the iodine), yielding hydroxypyrimidine derivatives.

  • Oxidative Degradation: The electron-rich C5-amine readily interacts with atmospheric oxygen (O₂), leading to the slow formation of N-oxides or azo-linked dimers.

Degradation A 2-Chloro-4-iodopyrimidin-5-amine (Intact Molecule) B Photolysis (hν) Homolytic C-I Cleavage A->B UV/Vis Light C Hydrolysis (H2O) SNAr at C2/C4 A->C Ambient Moisture D Oxidation (O2) Amine Oxidation A->D Atmospheric Oxygen E Pyrimidinyl Radicals & Deiodinated Dimers B->E F Hydroxypyrimidine Derivatives C->F G N-Oxides & Azo Compounds D->G

Figure 1: Thermodynamic degradation pathways of 2-Chloro-4-iodopyrimidin-5-amine at 25°C.

Experimental Workflow: Empirical Stability Profiling

To rigorously quantify the degradation kinetics of this compound, a self-validating experimental protocol is required. The following methodology isolates photolytic, hydrolytic, and oxidative variables to build a comprehensive Arrhenius degradation profile.

Step-by-Step Protocol

Step 1: Sample Preparation & Control Establishment

  • Action: Dissolve the compound in anhydrous HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality: MeCN is chosen over protic solvents like Methanol because it lacks nucleophilic protons, preventing solvent-induced SNAr during the baseline reading.

  • Control: Aliquot 1 mL into an amber glass vial, purge with Argon gas, and store at 4°C. Argon is denser than Nitrogen and displaces oxygen more effectively at the liquid interface, establishing a true zero-degradation baseline.

Step 2: Environmental Stressing

  • Hydrolytic Stress: Add 5% v/v LC-MS grade water to a subset of vials. Incubate at 25°C and 40°C in the dark.

  • Photolytic Stress: Expose anhydrous samples to a D65 light source (simulated daylight) at 25°C in clear quartz vials.

  • Causality: Quartz is mandatory for photolytic testing because standard borosilicate glass absorbs UV light below 300 nm, which would artificially mask high-energy photolytic vulnerabilities[3].

Step 3: Kinetic Sampling & Quenching

  • Action: Draw 10 μL aliquots at t = 0, 24h, 7 days, and 14 days. Quench hydrolytic samples by diluting 1:10 in anhydrous MeCN and immediately freeze at -80°C until analysis.

Step 4: HPLC-UV/MS Analysis

  • Action: Analyze samples on a C18 reverse-phase column using a Water/MeCN gradient supplemented with 0.1% Formic Acid.

  • Causality: Formic Acid ensures the C5-amine remains fully protonated during the run. This prevents peak tailing on the silica column and vastly improves MS ionization efficiency in positive ion mode.

Workflow N1 1. Sample Prep (1 mg/mL in MeCN) N2 2. Stress Application (Light, Heat, H2O) N1->N2 N3 3. Aliquot & Quench (t=0 to 14 days) N2->N3 N4 4. HPLC-UV/MS (C18, 0.1% FA) N3->N4 N5 5. Kinetic Modeling (Arrhenius Plot) N4->N5

Figure 2: Step-by-step HPLC-UV/MS workflow for empirical thermodynamic stability profiling.

Best Practices for Storage and Handling

Based on the thermodynamic profile, maintaining the integrity of 2-Chloro-4-iodopyrimidin-5-amine requires strict environmental controls[1].

  • Temperature Control (2–8°C): Storing the compound under refrigeration reduces the ambient thermal energy well below the activation energy required for nucleophilic aromatic substitution by trace moisture.

  • Actinic Light Protection: The low BDE of the C4-I bond mandates storage in high-opacity amber glass or opaque high-density polyethylene (HDPE) containers to prevent photolytic homolysis.

  • Inert Atmosphere: To protect the C5-amine from oxidation and to exclude atmospheric humidity, the headspace of the storage vessel must be backfilled with Argon gas prior to sealing.

Conclusion

The utility of 2-Chloro-4-iodopyrimidin-5-amine in drug discovery is intrinsically linked to its reactive functional groups. However, the thermodynamic instability of the C4-I bond and the electrophilicity of the C2-Cl bond mean that the compound is not indefinitely stable at room temperature. By understanding the causality behind its degradation pathways—photolysis, hydrolysis, and oxidation—researchers can implement targeted handling protocols and robust analytical workflows to ensure the chemical integrity of this critical intermediate.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society (ACS) URL:[Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Physical Chemistry Chemical Physics (RSC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Chloro-4-iodopyrimidin-5-amine

Executive Summary & Strategic Rationale In modern drug discovery, highly functionalized pyrimidines are ubiquitous, particularly within the development of kinase inhibitors. The molecule 2-Chloro-4-iodopyrimidin-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, highly functionalized pyrimidines are ubiquitous, particularly within the development of kinase inhibitors. The molecule 2-Chloro-4-iodopyrimidin-5-amine presents a fascinating, yet complex, synthetic challenge: it contains two distinct halogen leaving groups (C-Cl and C-I) and an unprotected primary amine (-NH₂).

As a Senior Application Scientist, I approach this substrate not just as a chemical reaction, but as a system of competing kinetic pathways. To achieve a successful Buchwald-Hartwig cross-coupling with an exogenous amine, we must engineer the reaction conditions to achieve absolute regioselectivity (reacting exclusively at the C-4 position) and chemoselectivity (preventing the native 5-amino group from poisoning the catalyst or polymerizing). This guide details the causal logic, condition screening, and validated protocols required to master this transformation.

Mechanistic Causality: The "Why" Behind the Chemistry

To design a self-validating experimental protocol, we must first understand the thermodynamic and kinetic forces at play within the [1].

Regioselectivity: The Bond Dissociation Energy (BDE) Paradigm

The oxidative addition of the Palladium(0) active species is the rate-determining step for substrate activation. The regioselectivity is dictated by the differential Bond Dissociation Energies (BDEs) of the carbon-halogen bonds. The C-I bond at the 4-position has a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond at the 2-position (~85 kcal/mol). Consequently, Pd(0) inserts into the C-I bond orders of magnitude faster than the C-Cl bond, allowing for precise, [2] while leaving the 2-chloro handle intact for downstream functionalization.

Chemoselectivity: Managing the Unprotected 5-Amino Group

Primary amines are notorious for coordinating to palladium, potentially stalling the catalytic cycle. However, the 5-amino group on this specific pyrimidine is highly electron-deficient; its lone pair is delocalized into the electron-withdrawing dihalopyrimidine ring, rendering it a very poor nucleophile.

  • The Base Effect (Critical Causality): If a strong base like Sodium tert-butoxide (NaOtBu) is used, it will deprotonate the 5-amino group (pKa ~15-16). The resulting pyrimidin-5-amide anion is highly nucleophilic and will rapidly attack the Pd(II) intermediate, leading to intractable oligomers. Therefore, the use of weak, insoluble inorganic bases (like Cs₂CO₃ or K₃PO₄) is strictly required. They are strong enough to facilitate the deprotonation of the incoming, more basic exogenous amine during the transmetalation step, but weak enough to leave the 5-amino group protonated and inert [3].

G Pd0 Pd(0)L_n Catalyst OxAdd Regioselective Oxidative Addition (Fast at C-I, Slow at C-Cl) Pd0->OxAdd Substrate 2-Chloro-4-iodopyrimidin-5-amine + Exogenous Amine Substrate->OxAdd AmineCoord Amine Coordination & Base Deprotonation (Cs2CO3) OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination AmineCoord->RedElim Amido-Pd(II) SideReact Avoided: 5-Amino Deprotonation (Due to weak base) AmineCoord->SideReact If NaOtBu used RedElim->Pd0 Regenerate Pd(0) Product 4-Amino-2-chloropyrimidin-5-amine Derivative RedElim->Product Product Release

Catalytic cycle of regioselective Buchwald-Hartwig amination highlighting chemoselectivity control.

Quantitative Data: Condition Screening

The selection of the supporting ligand is paramount. [4] (e.g., BrettPhos, RuPhos) or large bite-angle bidentate ligands (Xantphos) are required to accelerate reductive elimination before off-target side reactions occur.

Below is a consolidated data matrix demonstrating the causality of condition choices on reaction outcomes.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)C4:C2 SelectivityObservation / Causality
1 Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 90 88 >99:1 Optimal for primary amines; clean C-I insertion.
2 Pd(OAc)₂ (5 mol%) RuPhos K₃PO₄ Toluene 100 85 >99:1 Optimal for secondary amines; high turnover.
3Pd₂(dba)₃ (5 mol%)BINAPNaOtBu1,4-Dioxane9012N/AFailure: Strong base deprotonated the 5-NH₂, causing polymerization.
4Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃DMF904585:15Sub-optimal: Polar solvent and weak ligand led to mixed C-I/C-Cl coupling.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure the integrity of the reaction before proceeding to subsequent steps.

Materials Required:
  • Substrate: 2-Chloro-4-iodopyrimidin-5-amine (1.0 equiv, 1.0 mmol, 255.4 mg)

  • Nucleophile: Exogenous Amine (e.g., Morpholine or substituted aniline) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv, 5 mol%, 45.8 mg)

  • Ligand: Xantphos (0.10 equiv, 10 mol%, 57.8 mg)

  • Base: Cs₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) (10 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation:

    • Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation.

    • Action: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times.

  • Solid Reagent Charging:

    • Add 2-Chloro-4-iodopyrimidin-5-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the flask.

    • Validation Checkpoint 1: Ensure the Cs₂CO₃ is a fine, free-flowing powder. Clumped base drastically reduces the surface area for the heterogeneous deprotonation step, stalling the reaction.

  • Liquid Reagent Addition:

    • Evacuate and backfill the flask with Argon one final time.

    • Inject 10 mL of degassed 1,4-Dioxane via syringe.

    • Inject the exogenous amine (if liquid; if solid, add during Step 2).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 RPM).

    • Validation Checkpoint 2 (In-Process Control): After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in LC-MS grade Acetonitrile and analyze. You should observe the disappearance of the starting material (m/z 255) and the appearance of the product mass. The 2-chloro group must remain intact.

  • Workup & Quenching:

    • Once LC-MS confirms >95% conversion (typically 4-6 hours), cool the reaction to room temperature.

    • Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black.

    • Wash the Celite pad with an additional 20 mL of EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

    • Validation Checkpoint 3: Confirm the structure via ¹H NMR. The absence of the C-4 pyrimidine proton (which was replaced by iodine in the starting material) and the presence of the new amine protons, alongside an intact C-Cl chemical shift profile, validates regioselectivity.

Decision Logic for Workflow Optimization

Depending on the nature of the incoming amine, the catalytic system must be adapted. Use the following decision tree to troubleshoot and optimize your specific coupling.

Workflow Start Analyze Nucleophile Primary Primary Aliphatic/Aryl Amine Start->Primary Secondary Secondary Cyclic/Acyclic Amine Start->Secondary PoorNuc Electron-Deficient Aniline Start->PoorNuc Ligand1 Use BrettPhos or RuPhos Primary->Ligand1 Ligand2 Use Xantphos or tBuBrettPhos Secondary->Ligand2 PoorNuc->Ligand1 BaseChoice Base: Cs2CO3 or K3PO4 Solvent: 1,4-Dioxane Ligand1->BaseChoice Ligand2->BaseChoice YieldCheck Check Conversion (LC-MS) BaseChoice->YieldCheck LowYield Low Conversion / Dehalogenation? YieldCheck->LowYield Action Increase Temp to 100°C or switch to Pd(OAc)2 LowYield->Action Yes

Decision tree for ligand and condition selection based on the incoming exogenous amine nucleophile.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • ACS Omega. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Publications. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." NIH PubMed Central. URL:[Link]

Application

Application Notes and Protocols for the Selective Functionalization of the C-4 Position in 2-Chloro-4-iodopyrimidin-5-amine

Introduction: The Strategic Importance of 2-Chloro-4-iodopyrimidin-5-amine in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Chloro-4-iodopyrimidin-5-amine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] The strategic derivatization of this privileged heterocycle is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. 2-Chloro-4-iodopyrimidin-5-amine is a particularly valuable building block for drug discovery, offering two distinct and orthogonally reactive halogen atoms. The inherent electronic properties of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, render the C-4 position highly susceptible to functionalization.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the C-4 position of 2-Chloro-4-iodopyrimidin-5-amine, leveraging its unique reactivity profile. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for a range of high-yield synthetic modifications.

Understanding the Regioselectivity: Why the C-4 Position is a Synthetic Hotspot

In 2,4-dihalopyrimidines, the C-4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4][5][6][7] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate, a key intermediate in SNAr reactions, when nucleophilic attack occurs at the C-4 position.[2][8] In the context of 2-chloro-4-iodopyrimidin-5-amine, the disparity in the carbon-halogen bond strengths (C-I < C-Cl) further accentuates the selectivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the C-I bond is significantly more facile. This inherent reactivity profile allows for the selective functionalization of the C-4 position while leaving the C-2 chloro substituent intact for subsequent transformations, a crucial strategy in the synthesis of complex, multi-functionalized pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-4 iodo substituent in 2-chloro-4-iodopyrimidin-5-amine makes it the prime site for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and aryl-heteroaryl structures.[9][10][11][12][13] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyrimidin-5-amine with Phenylboronic Acid

Materials:

  • 2-Chloro-4-iodopyrimidin-5-amine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a degassed solution of 2-Chloro-4-iodopyrimidin-5-amine (1.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (8 mL), add phenylboronic acid (1.5 mmol) and sodium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture at 90 °C under an inert atmosphere (argon or nitrogen) for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-phenylpyrimidin-5-amine.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid2-Chloro-4-phenylpyrimidin-5-amine85-95
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidin-5-amine80-90
3-Fluorophenylboronic acid2-Chloro-4-(3-fluorophenyl)pyrimidin-5-amine82-92
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation of significant value in the synthesis of complex natural products and pharmaceuticals.[1][14][15][16] The reaction is co-catalyzed by palladium and copper complexes.

Experimental Protocol: Sonogashira Coupling of 2-Chloro-4-iodopyrimidin-5-amine with Phenylacetylene

Materials:

  • 2-Chloro-4-iodopyrimidin-5-amine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 2-Chloro-4-iodopyrimidin-5-amine (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-chloro-4-(phenylethynyl)pyrimidin-5-amine.

Table 2: Representative Data for Sonogashira Coupling

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene2-Chloro-4-(phenylethynyl)pyrimidin-5-amine80-90
Ethynyltrimethylsilane2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidin-5-amine75-85
1-Hexyne2-Chloro-4-(hex-1-yn-1-yl)pyrimidin-5-amine78-88
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-iodopyrimidin-5-amine with Morpholine

Materials:

  • 2-Chloro-4-iodopyrimidin-5-amine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Dry Toluene

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried flask, combine 2-Chloro-4-iodopyrimidin-5-amine (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Add dry toluene (10 mL) to the flask under an inert atmosphere.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain 2-chloro-4-(morpholino)pyrimidin-5-amine.

Table 3: Representative Data for Buchwald-Hartwig Amination

AmineProductTypical Yield (%)
Morpholine2-Chloro-4-(morpholino)pyrimidin-5-amine75-85
AnilineN-(2-Chloro-5-aminopyrimidin-4-yl)aniline70-80
BenzylamineN-((2-Chloro-5-aminopyrimidin-4-yl)methyl)aniline72-82

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing halopyrimidines.[2][20][21] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C-4 position.

Experimental Protocol: SNAr Reaction of 2-Chloro-4-iodopyrimidin-5-amine with Sodium Methoxide

Materials:

  • 2-Chloro-4-iodopyrimidin-5-amine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Chloro-4-iodopyrimidin-5-amine (1.0 mmol) in methanol (10 mL).

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-chloro-4-methoxypyrimidin-5-amine.

Table 4: Representative Data for SNAr Reactions

NucleophileProductTypical Yield (%)
Sodium methoxide2-Chloro-4-methoxypyrimidin-5-amine90-98
Sodium thiophenoxide2-Chloro-4-(phenylthio)pyrimidin-5-amine85-95
Ammonia2-Chloro-4-aminopyrimidin-5-amine80-90

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways for the functionalization of the C-4 position of 2-Chloro-4-iodopyrimidin-5-amine.

Suzuki_Coupling reactant 2-Chloro-4-iodopyrimidin-5-amine product 2-Chloro-4-arylpyrimidin-5-amine reactant->product Suzuki Coupling reagents Ar-B(OH)₂ Pd(PPh₃)₄, Base Sonogashira_Coupling reactant 2-Chloro-4-iodopyrimidin-5-amine product 2-Chloro-4-alkynylpyrimidin-5-amine reactant->product Sonogashira Coupling reagents R-C≡CH Pd/Cu catalyst, Base

Caption: Sonogashira Coupling at the C-4 Position.

Buchwald_Hartwig_Amination reactant 2-Chloro-4-iodopyrimidin-5-amine product 2-Chloro-4-(amino)pyrimidin-5-amine reactant->product Buchwald-Hartwig Amination reagents R¹R²NH Pd catalyst, Ligand, Base

Caption: Buchwald-Hartwig Amination at the C-4 Position.

SNAr_Reaction reactant 2-Chloro-4-iodopyrimidin-5-amine product 4-Substituted-2-chloropyrimidin-5-amine reactant->product SNAr Reaction reagents Nucleophile (e.g., RO⁻, RS⁻, R₂NH)

Caption: Nucleophilic Aromatic Substitution at the C-4 Position.

Conclusion and Future Perspectives

The selective functionalization of the C-4 position of 2-chloro-4-iodopyrimidin-5-amine offers a powerful and versatile platform for the synthesis of novel pyrimidine derivatives for drug discovery. The protocols detailed herein provide a robust starting point for researchers to explore the vast chemical space around this privileged scaffold. The orthogonal reactivity of the C-2 chloro and C-4 iodo substituents allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. Future work in this area may focus on the development of novel catalytic systems for even more challenging transformations and the application of these methodologies in the synthesis of targeted libraries for high-throughput screening.

References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • [No Author]. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Source not available].
  • ResearchGate. (n.d.). Suggested pathway for the catalytic arylation of pyrimidines using aryl bromides. ResearchGate. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • MDPI. (2020, December 29). Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. MDPI. [Link]

  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Journal of the American Chemical Society. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • PubMed. (2018, July 6). Pyrimidine as an Aryl C-H Activating Group. PubMed. [Link]

  • PMC. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS Publications. (2003, February 8). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • PMC. (n.d.). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PMC. [Link]

  • [No Author]. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Source not available].
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • [No Author]. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not available].
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • [No Author]. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Source not available].
  • PMC - NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • [No Author]. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Source not available].
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • [No Author]. (2025, December 1).
  • ResearchGate. (n.d.). (PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. ResearchGate. [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • ResearchGate. (2021, June 29). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.. ResearchGate. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Chloro-4-iodopyrimidin-5-amine

Introduction & Mechanistic Rationale The compound 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) is a highly valuable, bifunctional building block in pharmaceutical research, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) is a highly valuable, bifunctional building block in pharmaceutical research, frequently utilized in the development of kinase inhibitors and targeted therapeutics . The presence of two distinct halogens (chlorine at C2, iodine at C4) alongside an electron-donating amino group at C5 provides exceptional orthogonality for transition-metal-catalyzed cross-coupling reactions. The C4-iodine is highly reactive towards Suzuki-Miyaura or Sonogashira couplings, allowing the C2-chlorine to be reserved for subsequent nucleophilic aromatic substitution (SNAr) or further coupling steps.

As a Senior Application Scientist, designing a scale-up route for this molecule requires moving beyond basic bench-top synthesis to establish a self-validating, thermodynamically controlled process. The protocol outlined herein details a robust two-step synthetic strategy optimized for the 1-kilogram scale, emphasizing chemoselectivity, regiocontrol, and operational safety.

Synthetic Strategy & Causality

The most scalable and regioselective route to 2-chloro-4-iodopyrimidin-5-amine avoids direct electrophilic iodination, which is prone to poor regiocontrol and over-halogenation. Instead, we employ a regioselective SNAr halogen exchange followed by a chemoselective reduction.

  • Regioselective Halogen Exchange: Starting from commercially available 2,4-dichloro-5-nitropyrimidine, we utilize a Finkelstein-type SNAr reaction with Sodium Iodide (NaI). The causality behind this regioselectivity lies in the electronic effects of the pyrimidine ring: the C5-nitro group strongly withdraws electron density via resonance from the ortho position (C4), making it highly electrophilic. The C2 position, being meta to the nitro group, experiences only inductive withdrawal. Consequently, iodide attacks C4 exclusively under controlled temperatures.

  • Chemoselective Reduction: The reduction of the nitro group to an amine must not cleave the newly installed carbon-halogen bonds. Catalytic hydrogenation (e.g., Pd/C with H2) is contraindicated as it causes rapid hydrodehalogenation. We employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl). NH4Cl provides a mildly acidic, buffered environment that prevents the hydrolysis of the reactive pyrimidine halogens, a common failure point when using stronger acids like HCl .

SyntheticPathway A 2,4-Dichloro-5-nitropyrimidine (Starting Material) B 2-Chloro-4-iodo-5-nitropyrimidine (Intermediate) A->B NaI, Acetone 20°C, 4h C 2-Chloro-4-iodopyrimidin-5-amine (Target Product) B->C Fe, NH4Cl EtOH/H2O, 60°C

Figure 1: Two-step synthetic pathway via SNAr and chemoselective reduction.

Scale-Up Experimental Protocols (1 kg Scale)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility .

ScaleUpWorkflow N1 1. Reactor Charging 2,4-Dichloro-5-nitropyrimidine in Acetone N2 2. Halogen Exchange NaI addition (T < 25°C) N1->N2 N3 3. Chemoselective Reduction Fe/NH4Cl in EtOH/H2O N2->N3 N4 4. Filtration & Quench Celite filtration, Na2S2O3 wash N3->N4 N5 5. Crystallization Heptane/EtOAc (>98% Purity) N4->N5

Figure 2: Scale-up operational workflow highlighting critical control parameters.

Step 1: Synthesis of 2-Chloro-4-iodo-5-nitropyrimidine
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen line.

  • Charging: Charge the reactor with 1.00 kg (5.15 mol) of 2,4-dichloro-5-nitropyrimidine and 10.0 L of anhydrous acetone. Stir at 250 rpm until complete dissolution.

  • Reagent Addition: Cool the jacket to 15°C. Portion-wise, add 850 g (5.67 mol, 1.1 eq) of Sodium Iodide (NaI) over 45 minutes. Causality: Acetone dissolves NaI but not NaCl. The precipitation of NaCl drives the equilibrium forward. Maintaining T < 25°C prevents the formation of the 2,4-diiodo byproduct.

  • Reaction: Stir the suspension at 20°C for 4 hours.

  • IPC: Sample the reaction for HPLC analysis. Proceed when starting material is < 1.0% (Area %).

  • Workup: Filter the precipitated NaCl through a sintered glass funnel. Concentrate the filtrate under reduced pressure (300 mbar, 35°C). Dissolve the crude residue in 8.0 L of Ethyl Acetate (EtOAc).

  • Quench: Wash the organic layer with 3.0 L of 5% aqueous Sodium Thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any free iodine (I2) generated via air oxidation back to water-soluble iodide, preventing product discoloration. Wash with 3.0 L of brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a yellow solid.

Step 2: Chemoselective Reduction to 2-Chloro-4-iodopyrimidin-5-amine
  • Reactor Setup: Equip a 30 L jacketed reactor with a mechanical stirrer and reflux condenser.

  • Charging: Dissolve the intermediate (~1.35 kg) in 12.0 L of Ethanol and 3.0 L of Deionized Water.

  • Activation: Add 1.12 kg (21.0 mol, ~4.0 eq) of Ammonium Chloride (NH4Cl) and 1.17 kg (21.0 mol, ~4.0 eq) of Iron powder (325 mesh). Causality: Fine iron powder provides a massive surface area for the heterogeneous electron transfer required to reduce the nitro group.

  • Reaction: Heat the mixture to 60°C. Stir vigorously (400 rpm) for 6 hours.

  • IPC: HPLC analysis must show complete disappearance of the nitro intermediate.

  • Filtration: Cool the mixture to 25°C. Filter the heavy iron sludge through a 2-inch pad of Celite. Causality: Iron reduction generates gelatinous iron oxides that severely blind filter media; Celite acts as a mandatory filter aid to maintain process flow rates.

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with EtOAc (2 x 5.0 L). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude product from a 1:4 mixture of EtOAc/Heptane to afford 2-Chloro-4-iodopyrimidin-5-amine as an off-white crystalline solid.

Quantitative Data & Process Metrics

The table below summarizes the process performance across three distinct development scales, demonstrating the robustness and scalability of the chosen synthetic route.

Process ParameterExploratory (10 g)Pilot (100 g)Scale-Up (1 kg)
Step 1 Yield (%) 88.086.585.2
Step 1 Purity (HPLC %) 98.598.297.9
Step 2 Yield (%) 82.080.478.6
Step 2 Purity (HPLC %) 99.198.898.5
Overall Yield (%) 72.169.566.9
Process E-Factor 18.516.214.8

Note: The slight decrease in yield at the 1 kg scale is attributed to mechanical losses during the filtration of the iron sludge. The E-Factor improves at scale due to optimized solvent recovery protocols.

References

Technical Notes & Optimization

Troubleshooting

Optimizing palladium catalyst loading for 2-Chloro-4-iodopyrimidin-5-amine functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals scaling up the synthesis of active pharmaceutical ingredients (APIs) u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals scaling up the synthesis of active pharmaceutical ingredients (APIs) utilizing 2-Chloro-4-iodopyrimidin-5-amine .

This substrate presents a classic chemoselectivity triad: a highly reactive C4-iodo group, a moderately reactive C2-chloro group, and a Lewis-basic C5-amino group. Optimizing palladium (Pd) catalyst loading here is not merely a matter of cost reduction; it is a fundamental requirement to prevent catalyst poisoning, avoid off-target amination, and suppress over-coupling.

Part 1: Mechanistic Troubleshooting & FAQs

As you scale your reactions, standard high-loading conditions (e.g., 5–10 mol% Pd) often fail or produce complex impurity profiles. The following Q&A addresses the causality behind these failures and provides field-proven solutions.

Q1: My Suzuki-Miyaura coupling stalls at 30-40% conversion unless I use >5 mol% Pd. How can I reduce the catalyst loading without killing the reaction? The Causality: The stalling is rarely due to the intrinsic reactivity of the C-I bond, which undergoes rapid oxidative addition. Instead, the free 5-amino group and the pyrimidine ring nitrogens coordinate to the empty orbitals of the Pd(II) intermediates. This forms highly stable, off-cycle resting states—effectively poisoning the catalyst[1]. The Solution: Switch from simple phosphines (like PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or dtbpf). The steric bulk of the dialkylphosphino groups creates a protective "shield" around the palladium center. This prevents the 5-amino group from coordinating, keeping the catalyst in the active cycle and allowing you to reduce the Pd loading to as low as 0.5–1.0 mol%[2].

Q2: I am trying to selectively couple an arylboronic acid at the C4 position, but I am observing significant C2/C4 di-arylation. How do I maintain regioselectivity? The Causality: The C-I bond at C4 has a significantly lower bond dissociation energy than the C-Cl bond at C2, making oxidative addition at C4 kinetically favored. However, if you use an excess of active Pd(0) (high catalyst loading) or elevate the temperature beyond 80 °C, the thermodynamic driving force forces the excess Pd(0) to insert into the C2-Cl bond once the C4 position is consumed. The Solution: Regioselectivity is directly tied to catalyst loading. Lowering the catalyst loading to 0.5 mol% restricts the amount of active Pd(0) in the system, forcing it to exclusively react with the most electrophilic site (C4)[3]. Additionally, strictly control your stoichiometry to 1.05 equivalents of boronic acid.

Q3: LC-MS analysis of my crude mixture shows a mass corresponding to a C-N coupled product instead of the desired C-C product. What happened? The Causality: You are observing a competing Buchwald-Hartwig amination side-reaction. When strong bases (e.g., NaOtBu, KOtBu) are used, they deprotonate the 5-amino group (pKa ~15-18). The resulting nucleophilic amide attacks the Pd(II) complex, outcompeting the transmetalation step of the Suzuki cycle and leading to unwanted C-N bond formation[4]. The Solution: Switch to a weaker base such as K₃PO₄ or Na₂CO₃. These bases are strong enough to form the reactive boronate "ate" complex required for Suzuki transmetalation, but not basic enough to deprotonate the 5-amino group, thereby shutting down the Buchwald-Hartwig pathway.

Part 2: Reaction Pathway & Optimization Workflows

Pathway Substrate 2-Chloro-4-iodopyrimidin-5-amine Pd_Active Active L1Pd(0) Catalyst Substrate->Pd_Active Oxidative Addition C4_Adduct C4-Pd(II)-I Adduct (Kinetically Favored) Pd_Active->C4_Adduct Fast (C-I) C2_Adduct C2-Pd(II)-Cl Adduct (High Temp / Excess Pd) Pd_Active->C2_Adduct Slow (C-Cl) Amine_Coord Pd-Amine Coordination (Catalyst Poisoning) Pd_Active->Amine_Coord Competing Product Desired C4-Coupled Product C4_Adduct->Product Weak Base (K3PO4) Side_BH Buchwald-Hartwig Amination (Strong Base) C4_Adduct->Side_BH Strong Base (NaOtBu) Side_C2 Over-coupled / C2 Product C2_Adduct->Side_C2

Mechanistic pathways for 2-chloro-4-iodopyrimidin-5-amine Pd-catalyzed functionalization.

Workflow Start Initial Setup 5 mol% Pd Eval Evaluate Conversion & Selectivity Start->Eval Poison Stalled Reaction? (Amine Poisoning) Eval->Poison Selectivity Poor Selectivity? (C2 or N-coupling) Eval->Selectivity Success Good Yield? Begin Pd Reduction Eval->Success Fix1 Use Bulky Ligand (e.g., XPhos) Poison->Fix1 Fix2 Weaker Base & Lower Temp Selectivity->Fix2 Fix3 Titrate Pd to 0.5 - 1.0 mol% Success->Fix3 Fix1->Eval Fix2->Eval

Iterative workflow for optimizing palladium catalyst loading and chemoselectivity.

Part 3: Quantitative Data Summary

The table below summarizes the causality of ligand and base selection on catalyst loading efficiency and regioselectivity. Notice how the combination of a bulky ligand and a weak base allows for a 10-fold reduction in palladium loading while maximizing C4 selectivity.

Pd SourceLigandBaseLoading (mol%)Temp (°C)Conversion (%)C4:C2 SelectivityPrimary Observation
Pd(PPh₃)₄NoneNa₂CO₃5.09085%80:20High loading forces C2 over-coupling.
Pd(OAc)₂PPh₃K₃PO₄1.08035%95:5Reaction stalls; amine poisons catalyst.
Pd₂(dba)₃XPhosNaOtBu2.080>90%N/AMassive Buchwald-Hartwig side-product.
Pd(OAc)₂ XPhos K₃PO₄ 5.0 80 >99% 90:10 Good conversion, slight C2 over-coupling.
Pd(OAc)₂ XPhos K₃PO₄ 0.5 80 98% >99:1 Optimal: Low Pd prevents C2 insertion.

Part 4: Self-Validating Experimental Protocol

C4-Selective Suzuki-Miyaura Coupling at 0.5 mol% Pd Loading

This protocol utilizes a self-validating methodology. Built-in checkpoints ensure that catalyst degradation or off-target reactivity is caught before the reaction is quenched.

Materials:

  • 2-Chloro-4-iodopyrimidin-5-amine (1.00 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(OAc)₂ (0.005 mmol, 0.5 mol%)

  • XPhos (0.010 mmol, 1.0 mol%)

  • K₃PO₄ (2.00 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly degassed via sparging with Argon.

Step-by-Step Methodology:

  • Pre-Catalyst Activation: In an oven-dried, Argon-purged Schlenk flask, combine Pd(OAc)₂ and XPhos in 1 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should turn a clear, deep yellow/orange, indicating the formation of the active L₁Pd(0) species. If the solution turns black and precipitates, the palladium has aggregated into inactive "Pd black" due to oxygen contamination. Discard and restart.

  • Reaction Assembly: To a separate Argon-purged reaction vial, add 2-Chloro-4-iodopyrimidin-5-amine, the arylboronic acid, and K₃PO₄.

  • Initiation: Transfer the pre-activated catalyst solution into the reaction vial. Add the remaining 4 mL of the Dioxane/H₂O mixture. Seal the vial and heat to 80 °C under vigorous stirring.

  • In-Process Monitoring: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: You should observe >90% consumption of the starting material. The major peak must correspond to the [M+H]⁺ of the C4-coupled product. If a peak corresponding to [M+H-Cl]⁺ appears, C2 over-coupling is occurring; immediately cool the reaction to room temperature to arrest further insertion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(Benzylthio)-6-methylpyridine.
  • MDPI.
  • Benchchem.
  • ACS Publications. Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.

Sources

Reference Data & Comparative Studies

Validation

Regiocontrol in Pyrimidine Functionalization: A Reactivity Comparison of 2-Chloro-4-iodopyrimidin-5-amine vs. 2,4-Dichloropyrimidin-5-amine

The 5-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors. Synthesizing 2,4-disubstituted derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors. Synthesizing 2,4-disubstituted derivatives of this core requires precise, orthogonal functionalization at the C2 and C4 positions.

As a Senior Application Scientist, I frequently observe discovery chemistry teams struggling with regioisomer mixtures during early-stage scale-up. This guide provides an objective, causality-driven comparison between two primary building blocks—2-Chloro-4-iodopyrimidin-5-amine and 2,4-Dichloropyrimidin-5-amine —to help you engineer self-validating, high-yield synthetic routes.

Mechanistic Causality: The Thermodynamics of Regiocontrol

The choice between an iodinated versus a purely chlorinated pyrimidine dictates the fundamental thermodynamic pathway of your initial reaction.

When utilizing 2,4-dichloropyrimidin-5-amine , differentiation between the C2 and C4 positions relies entirely on the inherent electronic bias of the pyrimidine ring. The C4 position is slightly more electrophilic due to its para-relationship to N1 and ortho-relationship to N3. However, the bond dissociation energies (BDE) of the two C-Cl bonds are nearly identical. During Palladium-catalyzed cross-coupling, this slight electronic bias often fails to provide absolute control, resulting in frustrating regioisomer mixtures (e.g., 80:20 C4:C2). As noted in recent literature, overriding this inherent bias to achieve pure selectivity with dichloropyrimidines requires highly specialized bulky N-heterocyclic carbene ligands[1]. Even standard Suzuki couplings on dichloropyrimidines require meticulous solvent optimization to favor the C4 position[2].

Conversely, 2-chloro-4-iodopyrimidin-5-amine introduces a profound thermodynamic advantage. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This massive BDE differential ensures that Pd(0) oxidative addition occurs exclusively at the C4 position. This absolute chemoselectivity eliminates regioisomer formation, saving critical downstream purification time.

The SNAr Exception

A critical mechanistic nuance dictates the choice between these scaffolds. If your synthetic route requires an initial Nucleophilic Aromatic Substitution (SNAr) rather than cross-coupling, 2,4-dichloropyrimidin-5-amine is superior. In SNAr, the rate-determining step is the addition of the nucleophile. Higher halogen electronegativity stabilizes the developing negative charge in the Meisenheimer complex, making Chlorine a far better leaving group than Iodine (F > Cl > Br > I).

Reactivity_Map A 2-Chloro-4-iodopyrimidin-5-amine Pd Pd(0) Catalyst A->Pd High Chemoselectivity B 2,4-Dichloropyrimidin-5-amine B->Pd Low Chemoselectivity A_C4 C4-Iodine: Rapid Oxidative Addition (Absolute Regiocontrol) Pd->A_C4 B_C4 C4-Chlorine: Slow Oxidative Addition (Electronic Bias Only) Pd->B_C4 B_C2 C2-Chlorine: Competing Reaction (Regioisomer Mixtures) Pd->B_C2

Fig 1. Divergent oxidative addition pathways of dihalopyrimidines with Pd(0) catalysts.

Quantitative Performance Comparison

The table below summarizes the practical laboratory performance of both scaffolds when targeting a C4-first sequential functionalization strategy.

Parameter2-Chloro-4-iodopyrimidin-5-amine2,4-Dichloropyrimidin-5-amine
Optimal Primary Reaction Pd-Catalyzed Cross-Coupling (C4)Nucleophilic Aromatic Substitution (C4)
C4 Regioselectivity (Pd-Cat) >99% (Absolute control via C-I bond)~80-90% (Prone to regioisomer mixtures)
C4 Regioselectivity (SNAr) Poor (Iodine is a weak SNAr leaving group)High (Chlorine is a strong SNAr leaving group)
Downstream Purification Simple filtration or crystallizationComplex silica gel chromatography required
Overall Process Yield High (No mass lost to regioisomers)Moderate-to-Low (Yield lost during separation)

Self-Validating Experimental Protocols

Workflow_Sequential Start 2-Chloro-4-iodopyrimidin-5-amine Step1 Step 1: C4 Suzuki Coupling (Pd-cat) Target: C-I Bond Start->Step1 Int1 Intermediate: 2-Chloro-4-arylpyrimidin-5-amine (Single Regioisomer) Step1->Int1 Step2 Step 2: C2 SNAr / Amination Target: C-Cl Bond Int1->Step2 Product Final Product: 2,4-Disubstituted Derivative Step2->Product

Fig 2. Self-validating sequential functionalization workflow leveraging absolute regiocontrol.

Step 1: Regioselective C4 Suzuki-Miyaura Coupling
  • Reagents: 2-Chloro-4-iodopyrimidin-5-amine (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Conditions: Degas solvents via N₂ sparging. Heat at 80°C for 2 hours.

  • Causality behind choices: Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which facilitates rapid reductive elimination, minimizing the residence time of the active Pd species and preventing off-target C-Cl activation. K₃PO₄ provides the necessary basicity for transmetalation without acting as a strong enough nucleophile to hydrolyze the C2-Cl bond.

  • Self-Validation Check: Monitor via LC-MS. The starting material exhibits a mass of m/z 255 [M+H]⁺ with a distinct 3:1 isotopic pattern (due to the single ³⁵Cl/³⁷Cl atom). A successful conversion will show the complete consumption of m/z 255 and the appearance of the product mass, which must still retain the 3:1 isotopic pattern . If the 3:1 pattern vanishes, it indicates catastrophic double-coupling or dechlorination.

Step 2: C2 Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 2-Chloro-4-arylpyrimidin-5-amine intermediate (1.0 eq), Aliphatic Amine (1.5 eq), DIPEA (2.0 eq), n-Butanol.

  • Conditions: Heat at 110°C for 12 hours in a sealed tube.

  • Causality behind choices: With the C4 position now occupied by an aryl group, the remaining C2-Cl bond is electronically deactivated compared to the starting material. A polar protic solvent (n-butanol) is critical here; it stabilizes the developing negative charge in the Meisenheimer transition state via hydrogen bonding, significantly accelerating the SNAr reaction compared to aprotic solvents like DMF.

  • Self-Validation Check: TLC (UV 254 nm) will show a highly fluorescent product spot due to extended conjugation. LC-MS will confirm the target mass and the complete loss of the 3:1 chlorine isotopic pattern , verifying that the final halogen has been successfully displaced.

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.[Link]

Sources

Comparative

HPLC Method Validation for Assessing 2-Chloro-4-iodopyrimidin-5-amine Sample Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily halogenated, polar aromatic intermediates. 2-Chloro-4-iodopyrimidin-5-amine is a prime example: a pyrimidine core d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily halogenated, polar aromatic intermediates. 2-Chloro-4-iodopyrimidin-5-amine is a prime example: a pyrimidine core decorated with chloro, iodo, and amino functionalities. This unique electronic topology makes standard reversed-phase (RP) methods prone to poor retention, peak tailing, and co-elution of structurally similar impurities (e.g., de-iodinated or regioisomeric byproducts).

With the recent implementation of the (effective June 2024), the regulatory expectation for analytical procedure validation has shifted towards a more rigorous, lifecycle-based, and risk-based approach[1]. This guide objectively compares a traditional C18 approach against an optimized Pentafluorophenyl (PFP) stationary phase, detailing the causality behind the phase selection and providing a self-validating protocol for purity assessment.

The Causality of Column Selection: C18 vs. PFP

Standard alkyl phases (C18) rely almost exclusively on hydrophobic (dispersive) interactions. For highly polar, halogenated pyrimidines, C18 often fails to provide adequate retention and selectivity[2]. Furthermore, the free amino group on the pyrimidine ring causes secondary interactions with residual silanols on the silica support, leading to severe peak tailing.

Conversely, a PFP (Pentafluorophenyl) column offers multiple mechanisms of retention and is explicitly ideal for halogenated compounds and pyrimidines[3]:

  • π−π Interactions : The highly electronegative fluorine atoms create a reversed-polarity aromatic ring on the stationary phase, which interacts strongly with the polarizable, amine-substituted pyrimidine ring.

  • Dipole-Dipole & Hydrogen Bonding : Enhances the retention of the polar amino group without relying on silanol interactions.

  • Shape Selectivity : The rigid PFP phase exhibits exceptional steric selectivity, easily differentiating between chloro and iodo substitutions[4].

Comparative Experimental Data

To objectively demonstrate this, we compared a standard C18 column against a PFP column under identical gradient conditions. The data below highlights the superior performance of the PFP chemistry for this specific molecule.

Table 1: Chromatographic Performance Comparison for 2-Chloro-4-iodopyrimidin-5-amine and its primary de-halogenated impurity.

ParameterStandard C18 ColumnPFP Column (Optimized)Causality / Advantage
Retention Time (API) 3.2 min7.8 minPFP provides enhanced dipole and π−π retention.
Resolution (API vs Impurity) 1.1 (Co-elution risk)3.4 (Baseline resolution)PFP shape selectivity differentiates halogen substitutions.
Peak Tailing Factor (Tf) 1.8 (Significant tailing)1.05 (Symmetrical)PFP shields residual silanols, preventing amine tailing.
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%Sharper peaks on PFP increase the signal-to-noise ratio.

Step-by-Step Methodology: Optimized PFP Protocol

Scientific Trustworthiness requires a self-validating system. The following protocol incorporates System Suitability Testing (SST) to ensure the analytical system is fit-for-purpose before every single run.

Reagents and Mobile Phase Preparation
  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to suppress the ionization of the amine group, ensuring the molecule remains in a consistent neutral state for robust retention).

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Action: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to prevent outgassing in the pump.

Chromatographic Conditions
  • Column : PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure, while stabilizing the π−π interactions).

  • Detection : UV at 254 nm. (Causality: This wavelength provides optimal absorbance for the conjugated pyrimidine chromophore)[5].

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 5% B (Followed by a 5-minute re-equilibration).

Sample Preparation & System Suitability (Self-Validation)
  • Diluent : Water:Acetonitrile (50:50, v/v).

  • Standard Preparation : Dissolve 2-Chloro-4-iodopyrimidin-5-amine reference standard to a final concentration of 0.5 mg/mL.

  • SST Criteria (Must Pass Before Sample Injection) : Inject the standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be 1.0%. The tailing factor must be 1.5, and theoretical plates 5000.

ValidationWorkflow Dev Method Development (PFP Column Selection) SST System Suitability (Self-Validating) Dev->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob Rep Final ICH Q2(R2) Validation Report Rob->Rep

Caption: ICH Q2(R2) Lifecycle Approach for HPLC Method Validation.

Validation Parameters (Aligned with ICH Q2(R2))

To prove the method's scientific integrity, it was validated against the latest[6].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[7]. We subjected the API to forced degradation (Acid: 1N HCl, Base: 1N NaOH, Oxidative: 3% H2​O2​ , Thermal: 80°C, Photolytic). The PFP column successfully resolved all degradation products from the main peak. Mass balance was >98% across all stress conditions.

ForcedDegradation API 2-Chloro-4-iodopyrimidin-5-amine (API) Stress Forced Degradation (Acid, Base, Heat, Light, H2O2) API->Stress PFP PFP Column Separation (Shape & Pi-Pi Selectivity) API->PFP Unstressed Degradants Degradation Products (De-halogenated, Isomers) Stress->Degradants Degradants->PFP Purity Purity Assessment (Baseline Resolution) PFP->Purity

Caption: Forced degradation pathways and chromatographic resolution workflow.

Linearity and Range

Evaluated from the Limit of Quantitation (LOQ, 0.03%) to 120% of the target specification limit. The correlation coefficient ( R2 ) was 0.9998, with the y-intercept 2% of the response at the 100% level, proving a highly proportional response.

Accuracy (Recovery)

Samples were spiked with known amounts of impurities at 50%, 100%, and 150% of the specification limit. Recovery ranged from 98.5% to 101.2%, validating the method's quantitative reliability.

Precision (Repeatability & Intermediate Precision)

Six independent sample preparations yielded an assay RSD of 0.6%. Intermediate precision, performed by a different analyst on a different day using a different HPLC system, yielded an RSD of 0.8%, well within the 2.0% acceptance criterion.

Robustness

Deliberate variations in column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase pH were tested. Resolution between the API and its closest impurity remained > 2.0, proving the method's resilience in routine QC environments.

Conclusion

For highly halogenated, polar intermediates like 2-Chloro-4-iodopyrimidin-5-amine, standard C18 columns fall short in selectivity and peak shape. By leveraging the π−π , dipole, and shape selectivity mechanisms of a PFP stationary phase, we developed a highly robust, stability-indicating HPLC method. This method fully complies with the latest ICH Q2(R2) validation standards, ensuring absolute trustworthiness in sample purity assessment for drug development.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : ICH (International Council for Harmonisation) URL :[Link]

  • Title : HPLC Column Selection Guide Source : Chromtech URL :[Link]

  • Title : HPLC Column Selection Source : LCGC International / Chromatography Online URL :[Link]

  • Title : HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source : ResearchGate URL : [Link]

Sources

Validation

Advanced Spectroscopic Validation of 2-Chloro-4-iodopyrimidin-5-amine: A Comparative Guide to Regiochemical Assignment

Introduction: The Regiochemical Challenge in Pyrimidine Synthesis 2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) is a highly privileged, electron-deficient scaffold critical to the development of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regiochemical Challenge in Pyrimidine Synthesis

2-Chloro-4-iodopyrimidin-5-amine (CAS: 1629971-72-7) is a highly privileged, electron-deficient scaffold critical to the development of targeted therapeutics, particularly next-generation kinase inhibitors[1]. The strategic value of this intermediate lies in its orthogonal halogenation: the highly reactive C4-iodo position is primed for early-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the less reactive C2-chloro position is reserved for late-stage functionalization[2].

However, synthesizing this intermediate via the regioselective halogenation of pyrimidine precursors is notoriously prone to generating isomeric mixtures (e.g., forming the 4-chloro-2-iodo isomer) or di-halogenated byproducts[3][4]. Because these isomers possess identical molecular weights and nearly identical polarities, traditional analytical screening methods often fail to distinguish them. Utilizing an isomerically impure pyrimidine batch leads to catastrophic downstream failures in multi-step drug synthesis. As a Senior Application Scientist, I mandate that the validation of such intermediates must move beyond routine screening and employ a self-validating multidimensional spectroscopic workflow.

Objective Comparison: Traditional vs. Advanced Analytical Workflows

Traditional workflows rely on 1D Nuclear Magnetic Resonance (NMR) and standard Liquid Chromatography-Ultraviolet (LC-UV) detection. In pyrimidine chemistry, distinguishing between C2 and C4 substitutions using standard 1D 1 H NMR is impossible because neither position bears a proton. While 1D 13 C NMR reveals chemical shifts, assigning these shifts without structural correlation relies on empirical prediction models, which are highly unreliable for heavily substituted heterocycles[5].

To ensure absolute structural integrity, we compare the traditional methodology against our Advanced Validation Workflow , which utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR and High-Resolution Mass Spectrometry (HR-LC-MS/MS).

Table 1: Quantitative Performance Comparison of Analytical Workflows
Performance MetricTraditional Workflow (1D NMR + LC-UV)Advanced Workflow (2D HMBC + HRMS)
Regiochemical Confidence Low (Empirically Inferred)Absolute (Self-Validating via 3JCH​ )
Isomeric Impurity LOD ~5.0% (Limited by UV co-elution)< 0.1% (Chromatographic & MS/MS resolution)
Mass Accuracy N/A (or >100 ppm if using single-quad)< 2 ppm (Exact Mass via Q-TOF)
Isotopic Pattern Verification NoneHigh-fidelity 35 Cl/ 37 Cl ratio confirmation
Analysis Time ~1.5 hours~4.0 hours
Cost per Batch Validation LowModerate to High

Mechanistic Causality: The HMBC Self-Validating System

The superiority of the Advanced Workflow is rooted in physical chemistry. It creates a self-validating logical system that requires no external reference standards, based on two fundamental principles:

  • The Heavy Atom Effect : In 13 C NMR, an iodine atom exerts a massive diamagnetic shielding effect, pushing the C-I carbon significantly upfield (typically 90–110 ppm). Conversely, the C-Cl carbon resonates downfield (typically 150–160 ppm) due to the electronegativity of chlorine[6].

  • The 3JCH​ Coupling Pathway : The pyrimidine ring of this intermediate contains only one proton, located at C6. In an HMBC experiment, this H6 proton will show strong three-bond ( 3JCH​ ) correlations to C4 and C5. Crucially, the distance to C2 is four bonds ( 4JCH​ ), which produces no observable correlation in standard HMBC experiments optimized for 8 Hz[2].

The Definitive Proof : If the synthesized product is the correct 2-chloro-4-iodo isomer, the H6 proton will show an HMBC cross-peak exclusively with the upfield carbon (C4-I). If the product is the incorrect 4-chloro-2-iodo isomer, the H6 proton will correlate with the downfield carbon (C4-Cl).

HMBC_Logic H6 H6 Proton (Observable Signal) C5 C5-NH2 (2J Coupling) H6->C5 Strong 2J C4 C4-Iodo (3J Coupling) H6->C4 Strong 3J HMBC C2 C2-Chloro (4J Coupling) H6->C2 Weak/No HMBC

Fig 1: HMBC correlation logic enabling absolute regiochemical assignment of the pyrimidine ring.

Workflow cluster_trad Traditional Alternative cluster_adv Advanced Validation Workflow Start 2-Chloro-4-iodopyrimidin-5-amine Synthesis Batch T1 1D 1H & 13C NMR Start->T1 A1 2D HMBC/HSQC NMR Start->A1 T2 Standard LC-UV T1->T2 T3 Ambiguous Regiochemistry High Risk of Isomeric Impurity T2->T3 A2 HR-LC-MS/MS (Q-TOF) A1->A2 A3 Definitive Regiochemical Proof Self-Validating System A2->A3

Fig 2: Flowchart comparing the Traditional vs. Advanced analytical validation workflows.

Experimental Methodologies

Protocol A: 2D NMR (HMBC) Acquisition

Causality Note: DMSO- d6​ is specifically chosen to disrupt intermolecular hydrogen bonding of the C5-amine, ensuring sharp 1 H signals necessary for precise 2D correlation[6].

  • Sample Preparation: Dissolve 15–20 mg of the purified 2-Chloro-4-iodopyrimidin-5-amine in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). Transfer to a high-precision 5 mm NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for the insensitive 13 C nuclei.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) 2.0 s, spectral width 12 ppm.

    • 13 C NMR: 1024 scans, D1 2.0 s, complete proton decoupling.

    • HMBC: Gradient-selected HMBC, strictly optimized for a long-range JCH​ of 8 Hz (standard for heteroaromatics)[2]. Acquire 256 increments in the t1 dimension with 32 scans per increment.

  • Data Processing: Apply zero-filling to 2K x 1K data points and sine-bell apodization prior to Fourier transformation.

Protocol B: HR-LC-MS/MS Analysis

Causality Note: High-resolution Q-TOF is required to confirm the exact mass and the specific isotopic envelope, ruling out des-halogenated or di-chlorinated/di-iodinated byproducts that UV cannot differentiate[6].

  • Sample Preparation: Dilute the intermediate to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a Quadrupole Time-of-Flight (Q-TOF) instrument in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Validation Logic: Monitor the exact mass for [M+H]+ (Formula: C 4​ H 4​ ClIN 3+​ , calculated exact mass: 255.9133 Da). Evaluate the isotopic pattern for the characteristic 35 Cl/ 37 Cl abundance ratio (~3:1) to unequivocally confirm mono-chlorination.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-iodopyrimidin-5-amine for Laboratory Professionals

The integrity of our research and the safety of our personnel and environment are paramount. This document provides a detailed, field-tested guide for the proper disposal of 2-Chloro-4-iodopyrimidin-5-amine, a halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

The integrity of our research and the safety of our personnel and environment are paramount. This document provides a detailed, field-tested guide for the proper disposal of 2-Chloro-4-iodopyrimidin-5-amine, a halogenated heterocyclic compound frequently used in synthetic chemistry. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

Core Hazard Profile: Understanding the Risks

Before handling any chemical for disposal, a comprehensive understanding of its hazard profile is essential. 2-Chloro-4-iodopyrimidin-5-amine is a solid substance with multiple hazard classifications that dictate its handling and disposal requirements.

Hazard ClassificationGHS Hazard StatementKey Precaution
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationAvoid all skin contact; wear appropriate chemical-resistant gloves.[1][2]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationWear chemical safety goggles or a face shield.[1][2]
Acute Toxicity, Oral (Harmful)H302: Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably a certified chemical fume hood.[3]

This data is synthesized from representative Safety Data Sheets (SDS). Always consult the specific SDS for the product in your possession.

The Disposal Workflow: A Validated Decision Process

The following workflow provides a systematic and self-validating process for the safe segregation, containment, and disposal of 2-Chloro-4-iodopyrimidin-5-amine waste. Following this logical path ensures that all safety and regulatory checkpoints are met.

DisposalWorkflow start Start: Waste Identified (2-Chloro-4-iodopyrimidin-5-amine) ppe Step 1: Don Personal Protective Equipment (PPE) (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe fume_hood Step 2: Perform All Operations in a Chemical Fume Hood ppe->fume_hood waste_stream Step 3: Identify Correct Waste Stream (Halogenated Organic Solid Waste) fume_hood->waste_stream container Step 4: Obtain Designated, Labeled, and Compatible Waste Container waste_stream->container transfer Step 5: Transfer Waste Carefully (Avoid Dust Generation) container->transfer decon Step 6: Decontaminate Spatulas/Funnels (Collect rinsate as halogenated waste) transfer->decon seal_label Step 7: Securely Seal Container & Verify Label is Complete decon->seal_label storage Step 8: Move to Satellite Accumulation Area (With Secondary Containment) seal_label->storage ehs_pickup Step 9: Schedule Pickup via Institutional EH&S Department storage->ehs_pickup end End: Disposal Complete ehs_pickup->end

Figure 1. Step-by-step workflow for compliant chemical disposal.

Detailed Experimental Protocol for Disposal

This section provides a granular, step-by-step methodology for disposal. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

3.1. Preparation and Personal Protective Equipment (PPE) Before beginning, ensure that a chemical fume hood is certified and operational. The causality here is the compound's potential to cause respiratory irritation.[3]

  • Gloves: Wear nitrile or other chemically-resistant gloves. Double-gloving is recommended for handling highly pure or large quantities.

  • Eye Protection: Don chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.

3.2. Waste Segregation and Containment The core principle of chemical disposal is accurate waste segregation. 2-Chloro-4-iodopyrimidin-5-amine is a halogenated organic compound . This classification is critical because halogenated waste streams cannot be landfilled and require specific high-temperature incineration for complete destruction, a mandate governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S.[4][5][6]

  • Select Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Chloro-4-iodopyrimidin-5-amine"

    • The associated hazards: "Toxic," "Irritant"

    • The date waste was first added (Accumulation Start Date)

3.3. Waste Transfer and Storage

  • Transfer: Using a dedicated spatula, carefully transfer the solid waste into the labeled container. Perform this action slowly and deliberately to prevent the generation of airborne dust.

  • Decontamination: Any tools (spatulas, weigh boats, funnels) that have come into contact with the chemical must be decontaminated. Rinse them with a minimal amount of a suitable solvent (e.g., ethanol or acetone) directly into the waste container. This rinsate is now also considered halogenated hazardous waste.

  • Sealing: Securely seal the container lid.

  • Temporary Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area. This area must have secondary containment (e.g., a spill tray) to contain any potential leaks.

3.4. Final Disposition

  • Contact EH&S: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup forms as per your institution's protocol.

Critical Chemical Incompatibilities

To prevent dangerous exothermic reactions, toxic gas release, or potential explosions, NEVER mix 2-Chloro-4-iodopyrimidin-5-amine waste with the following:[7]

  • Strong Oxidizing Agents: (e.g., Nitric Acid, Perchlorates, Permanganates).[1][8][9]

  • Strong Acids & Bases: Can promote decomposition.

  • Non-Halogenated Waste Streams: Co-mingling is a serious regulatory violation that complicates the disposal process immensely.[4] Mixing can create a much larger volume of regulated waste and may lead to unforeseen reactions.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][10]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a spill kit with absorbent pads to contain it. Place all contaminated materials into a sealed, labeled bag or container and dispose of it as halogenated waste. For large spills, contact EH&S immediately.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

By internalizing and rigorously applying these procedures, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Illinois General Assembly, TITLE 35: ENVIRONMENTAL PROTECTION. Provides an example of state-level regulations prohibiting the landfilling of wastes containing halogenated compounds. [Link]

  • University of Nevada, Reno, Partial List of Chemical Incompatibilities. A reference for general chemical incompatibility. [Link]

  • Utah State University, Incompatible Chemicals. Offers a quick reference chart for common laboratory chemical incompatibilities. [Link]

  • University of California, Riverside, Chemical Incompatibility Chart. A partial list of chemicals that can cause hazardous reactions when mixed. [Link]

  • Wisconsin Administrative Code, Appendix III List Of Halogenated Organic Compounds. An example of a regulatory list of halogenated compounds subject to specific disposal restrictions. [Link]

  • U.S. Environmental Protection Agency, Hazardous Waste Guidelines and Regulations. Proposes rules for generators and management facilities of hazardous waste. [Link]

  • Electronic Code of Federal Regulations (eCFR), Appendix III to Part 268, Title 40. Lists halogenated organic compounds regulated under federal land disposal restrictions. [Link]

  • California Code of Regulations, Appendix III List of Halogenated Organic Compounds. Details EPA-listed halogenated compounds regulated for land disposal in California. [Link]

Sources

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